molecular formula C11H12F3N B6259833 4-(3,4,5-trifluorophenyl)piperidine CAS No. 291289-48-0

4-(3,4,5-trifluorophenyl)piperidine

Cat. No.: B6259833
CAS No.: 291289-48-0
M. Wt: 215.2
InChI Key:
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Description

4-(3,4,5-trifluorophenyl)piperidine is a piperidine derivative characterized by the presence of a trifluorophenyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trifluorophenyl)piperidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3,4,5-trifluorobenzaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trifluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3,4,5-trifluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-(3,4,5-trifluorophenyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-difluorophenyl)piperidine
  • 4-(3,5-difluorophenyl)piperidine
  • 4-(3,4,5-trimethoxyphenyl)piperidine

Uniqueness

4-(3,4,5-trifluorophenyl)piperidine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

291289-48-0

Molecular Formula

C11H12F3N

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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